molecular formula C14H22N2 B569706 (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine CAS No. 477600-70-7

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Cat. No. B569706
M. Wt: 218.344
InChI Key: NVKDDQBZODSEIN-OCCSQVGLSA-N
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Description

Chemical Reactions Analysis

The study of organic chemistry exposes a student to a wide range of interrelated reactions. Alkenes, for example, may be converted to structurally similar alkanes, alcohols, alkyl halides, epoxides, glycols and boranes .

Scientific Research Applications

  • Catalysis in Organic Synthesis : A study by Vidal‐Ferran et al. (1998) discusses the use of polymer-supported amino alcohols, which are similar in structure to (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, as catalytic ligands in the enantioselective addition of diethylzinc to benzaldehyde. This application demonstrates the potential of such compounds in catalysis within organic synthesis processes (Vidal‐Ferran et al., 1998).

  • Electrophilic-Nucleophilic Reactivity Studies : Dichiarante et al. (2008) used a related compound, N,N-Dimethyl-4-aminophenyl cation, as an electrophilic probe for determining the relative reactivity of various nucleophiles. This study provides insights into the reactivity of similar compounds in chemical reactions (Dichiarante et al., 2008).

  • Stereochemistry Analysis : Dindulkar et al. (2012) synthesized a series of N-benzylated piperidones and studied their stereochemistry. These compounds, bearing similarity to (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, provide valuable information on the stereochemical configurations and their effects on physical and chemical properties (Dindulkar et al., 2012).

  • Synthesis of Bioactive Molecules : Kotian et al. (2005) describe the synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a useful intermediate for various bioactive molecules, demonstrating the utility of related compounds in the synthesis of pharmacologically relevant substances (Kotian et al., 2005).

  • Dipeptide Synthesis : Breitenmoser et al. (2001) discuss the synthesis of a novel 2H-azirin-3-amine used as a building block in dipeptide synthesis, demonstrating the potential of structurally similar compounds in peptide chemistry (Breitenmoser et al., 2001).

  • Pharmacological Studies : Boyland and Sims (1959) researched the metabolism of 3:4-dimethylaniline in rats, a compound structurally related to (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, providing insights into its biochemical behavior and potential pharmacological applications (Boyland & Sims, 1959).

  • Biological Screening : Aziz‐ur‐Rehman et al. (2014) synthesized and evaluated N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide for their biological potential, highlighting the use of structurally related compounds in biological screening processes (Aziz‐ur‐Rehman et al., 2014).

  • Medicinal Chemistry Applications : Wright et al. (2007) discuss the synthesis and 3D-structural analysis of spin-labelled β-amino acids, showing the application of related compounds in the design of novel molecular structures for medicinal chemistry (Wright et al., 2007).

Safety And Hazards

The safety data sheet of a similar compound, “(3R,4R)-A2-32-01”, suggests that full personal protective equipment should be used and adequate ventilation should be ensured .

Future Directions

The development of tau PET tracers for non-AD tauopathies such as chronic traumatic encephalopathy, progressive supranuclear palsy (PSP), and corticobasal degeneration (CBD) with mixed results for some tracers .

properties

IUPAC Name

(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKDDQBZODSEIN-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1NC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1NC)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659968
Record name (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine

CAS RN

477600-70-7
Record name (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine
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Record name (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-benzyl-4-methyl-piperidin-3-one (2.3 grams, 11.5 mmol), prepared by the methods of Iorio, M. A. and Damia, G., Tetrahedron, 26, 5519 (1970) and Grieco et al., Journal of the American Chemical Society, 107, 1768 (1985), (modified using 5% methanol as a co-solvent), both references are incorporated by reference in their entirety, dissolved in 23 mL of 2 M methylamine in tetrahydrofuran was added 1.4 mL (23 mmol) of acetic acid and the resulting mixture stirred in a sealed tube for 16 hours at room temperature. Triacetoxy sodium borohydride (4.9 grams, 23 mmol) was added and the new mixture stirred at room temperature in a sealed tube for 24 h, at which time, the reaction was quenched upon addition of 1 N sodium hydroxide (50 mL). The reaction mixture was then extracted 3×80 mL with ether, the combined ether layers dried over sodium sulfate (Na2SO4) and concentrated to dryness in vacuo affording 1.7 grams (69%) of the title compound as a white solid. LRMS: 219.1 (M+1).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Triacetoxy sodium borohydride
Quantity
4.9 g
Type
reactant
Reaction Step Four
Quantity
23 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
69%

Synthesis routes and methods II

Procedure details

The reduction of cis-(1-benzyl-4-methyl-piperidin-3-yl)-carbamic acid methyl ester was performed by charging 2 grams substrate (1 equiv., 7.62 mmol) to a solution of 20 ml THF (10 volumes) and 15.2 ml 1 M LAH in THF (2 equiv., 15.2 mmol). The addition was performed at a rate so that the temperature reached 30°-40° C. and then the reaction was allowed to cool to 20° C. The reaction was worked up by quenching with 40 ml Rochelle Salt (20 volumes) to a temperature of 35° C. and then extracting the product 2 times into 20 ml methylene chloride (10 volumes). The filtrate was then concentrated to a clear and colorless oil. (90% yield). Note that the starting material needs to be clean in order for this reaction to proceed in high yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
15.2 mmol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a stirred solution of the product from Method E (3.81 grams/0.019 mol) and 38 mL of 2.0 M methylamine in THF was added 2.2 mL of acetic acid and the resulting mixture stirred at room temperature for 1.5 hours. Triacetoxysodiumborohydride (NaB(OAc)3H) (7.94 grams/0.038 mol) was added as a solid and the new mixture stirred at room temperature for 18 hours. The reaction was quenched with 2 N hydrochloric acid and the pH adjusted to 1. The reaction mixture was washed two times with ether, the aqueous layer then adjusted to pH of 12 with 6 N sodium hydroxide (aq) and extracted three times with dichloromethane The combined dichloromethane layers were dried over Na2SO4, filtered and evaporated to dryness in vacuo affording 3.51 grams (87.75%) of the title compound as dark yellow oil. LRMS: 219.1 (M+1).
[Compound]
Name
product
Quantity
3.81 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Triacetoxysodiumborohydride
Quantity
7.94 g
Type
reactant
Reaction Step Two
Yield
87.75%

Synthesis routes and methods IV

Procedure details

At about 0° C., lithium aluminum hydride (3.6 g, 92.8 mmol, 5.00 equiv.) was added in several batches to a solution of methyl 1-benzyl-4-methylpiperidin-3-yl-carbamate (5.0 g, 18.1 mmol, 1.00 equiv.) in tetrahydrofuran (100 mL). The resulting solution was heated at reflux for about 16 hours, and then water (10 mL) was added. The mixture was filtered, and the resulting filtrate was concentrated in vacuo to give a crude residue that was then purified by silica gel column chromatography (dichloromethane/methanol (20:1)) to afford the title product as a yellow oil (3.0 g; yield=72%). 1H NMR (300 MHz, CDCl3) δ: 7.20-7.38 (m, 5H), 3.58 (d, J=13.2 Hz, 1H), 3.48 (d, J=13.2 Hz, 1H), 2.60-2.82 (m, 2H), 2.46 (br s, 1H), 2.34 (s, 3H), 2.02-2.22 (m, 2H), 2.64-2.84 (m, 2H), 1.45-1.58 (m, 2H), 0.97 (d, J=6.9 Hz, 3H). LC-MS: m/z=219 (M+H)+.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
72%

Citations

For This Compound
9
Citations
Z Zhan, Z Xu, S Yu, J Feng, F Liu, P Yao… - Advanced Synthesis …, 2022 - Wiley Online Library
Tofacitinib is an oral protein tyrosine kinase inhibitor approved for the treatment of rheumatoid arthritis, active psoriatic arthritis and ulcerative colitis. Its efficient production remains a …
Number of citations: 5 onlinelibrary.wiley.com
L LIU, Z LIU, J TANG, G HE… - Journal of China …, 2022 - pesquisa.bvsalud.org
@# In order to improve the yield and simplify the operation, the synthesizing process of JAK3 inhibitor tofacitinib citrate was improved based on the analysis of the methods previously …
Number of citations: 0 pesquisa.bvsalud.org
A Maricán, MJ Simirgiotis, LS Santos - Tetrahedron Letters, 2013 - Elsevier
A novel stereoselective synthesis of Tofacitinib (CP-690,550), a Janus tyrosine kinase (JAK3) specific inhibitor, has been achieved starting from (5S)-5-hydroxypiperidin-2-one in 10 …
Number of citations: 17 www.sciencedirect.com
J Jiang, K Ghoreschi, F Deflorian, Z Chen… - Journal of medicinal …, 2008 - ACS Publications
Here, we examine the significance that stereochemistry plays within the clinically relevant Janus kinase 3 (Jak3) inhibitor 1 (CP-690,550). A synthesis of all four enantiopure …
Number of citations: 139 pubs.acs.org
S Zhi, D Liu, Y Liu, B Liu, D Wang… - Journal of Heterocyclic …, 2016 - Wiley Online Library
An efficient and mild synthetic method was developed for tofacitinib citrate from 3‐amino‐4‐methylpyridine and 4‐chloro‐7H‐pyrrolo[2,3‐d]pyrimidine. The related reactions were …
Number of citations: 4 onlinelibrary.wiley.com
Y Tateishi, C Shibazaki, K Takahashi… - Drug Metabolism and …, 2022 - Elsevier
Tofacitinib (TFT), a JAK inhibitor used for the treatment of rheumatoid arthritis and other diseases, is associated with severe liver injury that is believed to be caused by its reactive …
Number of citations: 2 www.sciencedirect.com
ME Flanagan, TA Blumenkopf… - Journal of medicinal …, 2010 - ACS Publications
There is a critical need for safer and more convenient treatments for organ transplant rejection and autoimmune disorders such as rheumatoid arthritis. Janus tyrosine kinases (JAK1, …
Number of citations: 365 pubs.acs.org
CC Ayala-Aguilera, T Valero… - Journal of Medicinal …, 2021 - ACS Publications
The central role of dysregulated kinase activity in the etiology of progressive disorders, including cancer, has fostered incremental efforts on drug discovery programs over the past 40 …
Number of citations: 107 pubs.acs.org
KD Mane - 2022 - dspace.ncl.res.in
Substituted piperidines are the most accessible structural motifs found among the biologically active N-heterocycles which occurred naturally as well as synthetically. It has become the …
Number of citations: 0 dspace.ncl.res.in

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